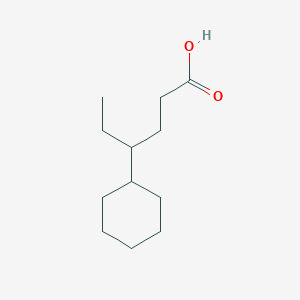
Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” is a synthetic compound used in peptide synthesis. It is composed of two amino acids, serine and asparagine, each protected by different groups to prevent unwanted reactions during synthesis. The compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” involves the protection of the amino acids serine and asparagine. The serine is protected with a tert-butyloxycarbonyl (Boc) group, while the asparagine is protected with a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group. The synthesis typically involves the following steps:
- Protection of serine with Boc group.
- Protection of asparagine with Fmoc and Trt groups.
- Coupling of the protected amino acids using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
“Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” undergoes various chemical reactions, including:
Deprotection Reactions: Removal of Boc, Fmoc, and Trt groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Boc group is removed using trifluoroacetic acid (TFA), Fmoc group is removed using piperidine, and Trt group is removed using mild acid conditions.
Coupling: Reagents such as DCC, DIC, or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used.
Major Products
The major products formed from these reactions are the deprotected amino acids or peptides, which can be further used in peptide synthesis.
Applications De Recherche Scientifique
“Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” is used in various scientific research applications, including:
Chemistry: Synthesis of peptides and proteins for research and development.
Biology: Study of protein structure and function, enzyme-substrate interactions, and cellular processes.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of synthetic peptides for use in diagnostics, therapeutics, and research.
Mécanisme D'action
The compound exerts its effects through the formation of peptide bonds, which are essential for the synthesis of peptides and proteins. The protected groups (Boc, Fmoc, Trt) prevent unwanted side reactions during synthesis, ensuring the correct sequence and structure of the final peptide product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-DL-Ser(1)-OH: A similar compound with only the Boc-protected serine.
Fmoc-DL-Asn(Trt)-(1): A similar compound with only the Fmoc and Trt-protected asparagine.
Uniqueness
“Boc-DL-Ser(1)-OH.Fmoc-DL-Asn(Trt)-(1)” is unique due to the combination of both protected amino acids, allowing for more complex peptide synthesis and greater control over the reaction conditions.
Propriétés
Formule moléculaire |
C46H45N3O9 |
|---|---|
Poids moléculaire |
783.9 g/mol |
Nom IUPAC |
3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C46H45N3O9/c1-45(2,3)58-44(55)48-39(41(51)52)29-56-42(53)38(47-43(54)57-28-37-35-25-15-13-23-33(35)34-24-14-16-26-36(34)37)27-40(50)49-46(30-17-7-4-8-18-30,31-19-9-5-10-20-31)32-21-11-6-12-22-32/h4-26,37-39H,27-29H2,1-3H3,(H,47,54)(H,48,55)(H,49,50)(H,51,52) |
Clé InChI |
OTRRBKCIJWVFFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(COC(=O)C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


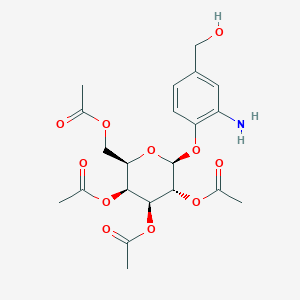
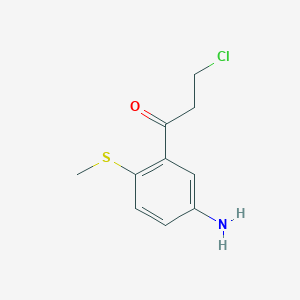
![2-[2-(4-Amino-3-methylphenyl)ethylamino]ethyl sulfate](/img/structure/B14057768.png)
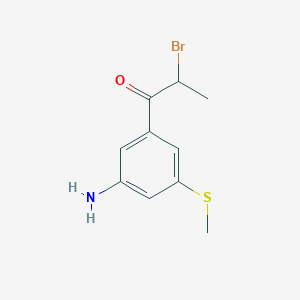
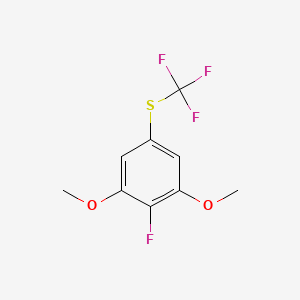

![Hydrazinecarbothioamide, 2-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B14057784.png)

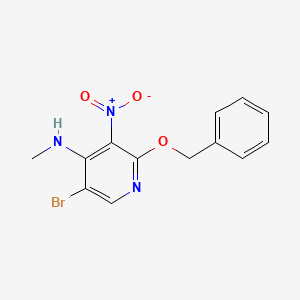

![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)
